molecular formula C14H17N3O B1427787 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1239730-22-3

4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No. B1427787
M. Wt: 243.3 g/mol
InChI Key: BGDSWYRGMFOBEH-UHFFFAOYSA-N
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Description

The compound “4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a type of 1,2,4-oxadiazole derivative . 1,2,4-oxadiazoles are known for their anti-bacterial and anti-fungal activity .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including “4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine”, involves a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The structure of this compound is represented by the SMILES string C1CC(CC(N1)C2=NOC(=N2)C3=CC=CC=C3) .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .

Scientific Research Applications

Synthesis and Biological Activity

Compounds like 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine have attracted researchers due to their significant biological activities. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and studied for their antibacterial properties. These compounds exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antifungal Applications

Some novel derivatives of 1,3,4-oxadiazole, similar in structure to 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, have been developed as antifungal agents. These compounds demonstrated promising activity against various fungal species, with some showing comparable effectiveness to established antifungal drugs (Sangshetti & Shinde, 2011).

Potential in Tubulin Inhibition

A unique chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been discovered. These agents act as tubulin inhibitors, suggesting potential applications in cancer therapy. Their ability to inhibit tubulin and impact cell division was confirmed through biochemical assays and cellular studies (Krasavin et al., 2014).

Antimicrobial Effects

Compounds containing the 1,2,4-oxadiazole ring and a piperidine moiety have shown strong antimicrobial activity. A structure–activity relationship study of these compounds provided insights into their antimicrobial efficacy (Krolenko et al., 2016).

Safety And Hazards

The compound “4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is classified as Acute Tox. 3 Oral, indicating that it’s toxic if swallowed .

properties

IUPAC Name

3-phenyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)14-16-13(18-17-14)10-11-6-8-15-9-7-11/h1-5,11,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDSWYRGMFOBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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